molecular formula C21H22N2O2S B2742264 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide CAS No. 923371-32-8

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2742264
CAS No.: 923371-32-8
M. Wt: 366.48
InChI Key: NUTVKZGKTYXYPF-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a thiazole ring, a dimethylphenyl group, and an ethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring through the cyclization of appropriate precursors

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions.

    Substitution Reactions: The dimethylphenyl group is introduced through a Friedel-Crafts alkylation reaction, while the ethoxyphenyl group is added via an etherification reaction using ethyl bromide and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Azide or thiol-substituted products.

Scientific Research Applications

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is widely used in scientific research due to its biological activity and chemical properties.

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to downstream effects such as the inhibition of cell proliferation in cancer cells. The compound’s thiazole ring is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
  • N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The specific arrangement of functional groups in this compound provides distinct chemical and biological properties, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-4-25-17-8-6-16(7-9-17)12-20(24)23-21-22-19(13-26-21)18-10-5-14(2)11-15(18)3/h5-11,13H,4,12H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTVKZGKTYXYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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